4-Iodotoluene

Catalog No.
S581145
CAS No.
624-31-7
M.F
C7H7I
M. Wt
218.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodotoluene

CAS Number

624-31-7

Product Name

4-Iodotoluene

IUPAC Name

1-iodo-4-methylbenzene

Molecular Formula

C7H7I

Molecular Weight

218.03 g/mol

InChI

InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3

InChI Key

UDHAWRUAECEBHC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)I

Synonyms

3-iodotoluene, m-iodotoluene, meta-iodotoluene, o-iodotoluene, p-iodotoluene

Canonical SMILES

CC1=CC=C(C=C1)I

The exact mass of the compound 4-Iodotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3776. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Iodotoluene is a functionalized aromatic hydrocarbon serving as a key precursor in organic synthesis, particularly for forming new carbon-carbon and carbon-heteroatom bonds. Its primary value lies in its high reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This reactivity stems from the comparatively weak carbon-iodine (C-I) bond, which facilitates oxidative addition to the metal catalyst, often enabling reactions under milder conditions than those required for bromo- or chloro-analogs. With a melting point of 32-36 °C, it exists as a low-melting solid, offering handling advantages over liquid analogs for precise weighing and dosing in laboratory and scaled-up processes.

Direct substitution of 4-Iodotoluene with its bromo- or chloro-analogs in an established synthetic protocol is rarely feasible and often leads to process failure or significantly reduced efficiency. The fundamental difference in carbon-halogen bond dissociation energy (C-I < C-Br < C-Cl) dictates distinct optimal conditions for catalyst systems, temperature, and reaction times. A process optimized for the high reactivity of 4-Iodotoluene will typically yield poor or no results with 4-bromotoluene without substantial re-development, including potentially higher catalyst loading, more activating ligands, and harsher thermal conditions. This non-interchangeability makes 4-Iodotoluene a specific choice for protocols where mild conditions are critical to preserve sensitive functional groups or when maximizing reaction rate and throughput is a primary objective.

Superior Reactivity in Sonogashira Couplings for C-C Bond Formation

In palladium-catalyzed Sonogashira cross-coupling reactions, the choice of halide on the aromatic partner dictates the required reaction conditions and overall efficiency. Aryl iodides are established as the most reactive substrates, followed by triflates, bromides, and chlorides. This established reactivity trend allows for selective reactions; for instance, in a molecule containing both iodo and bromo substituents, the Sonogashira coupling can be directed to the C-I bond by running the reaction at room temperature, conditions under which the C-Br bond remains largely unreactive. This makes 4-iodotoluene the precursor of choice for syntheses requiring mild conditions to avoid degradation of sensitive functional groups.

Evidence DimensionReactivity order in Sonogashira Coupling
Target Compound DataAryl Iodide: Highest reactivity
Comparator Or BaselineAryl Bromide: Lower reactivity; Aryl Chloride: Lowest reactivity
Quantified DifferenceAryl Iodide > Aryl Triflate > Aryl Bromide >>> Aryl Chloride
ConditionsStandard Palladium/Copper-cocatalyzed Sonogashira reaction conditions.

This higher reactivity enables the use of milder process conditions (e.g., lower temperatures), which is critical for preserving thermally sensitive functional groups and improving process safety and energy efficiency.

Enabling Site-Selective Synthesis in Dihalogenated Systems

The differential reactivity between C-I and C-Br bonds provides a powerful tool for regioselective synthesis. In Suzuki-Miyaura coupling of dihalogenated substrates like 4-bromo-3-iodophenol, the reaction occurs selectively at the more labile C-I position. This predictable selectivity is difficult to achieve with substrates containing two identical halogens, such as 3,4-dibromophenol, which often yield mixtures of isomers and require extensive process optimization. Procuring 4-iodotoluene (or its derivatives) over a dibromo-analog provides a more direct and reliable route to selectively functionalized intermediates, reducing purification costs and improving overall process yield.

Evidence DimensionRegioselectivity in Suzuki Coupling
Target Compound DataFor a bromo-iodo-arene: Predictable, high-yield coupling at the C-I position.
Comparator Or BaselineFor a dibromo-arene: Often leads to mixtures of mono-arylated isomers and requires significant optimization for selectivity.
Quantified DifferenceHigh regioselectivity for C-I bond vs. low/variable regioselectivity for C-Br/C-Br systems.
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids.

For complex syntheses, this predictable site-selectivity eliminates the need for costly optimization and separation of isomers, streamlining the path to the target molecule.

Handling and Processability Advantage as a Low-Melting Solid

4-Iodotoluene is a crystalline solid at standard ambient temperature with a reported melting point of 32-36 °C. This contrasts with its structural isomer, 3-iodotoluene, which is a liquid at room temperature. The solid form of 4-iodotoluene offers significant practical advantages in a procurement and manufacturing context, as it allows for precise, repeatable weighing without the need for specialized liquid handling equipment. This simplifies dosing, reduces the risk of handling errors, and improves process consistency, particularly in regulated environments like pharmaceutical manufacturing.

Evidence DimensionPhysical State at 25 °C
Target Compound DataSolid
Comparator Or Baseline3-Iodotoluene: Liquid
Quantified DifferenceSolid vs. Liquid
ConditionsStandard Temperature and Pressure (STP)

Its solid form simplifies handling, enabling more accurate and repeatable measurements for consistent batch-to-batch processing compared to liquid isomers.

Precursor for Active Pharmaceutical Ingredients (APIs) via Mild Cross-Coupling

Due to its high reactivity, 4-iodotoluene is the appropriate choice for cross-coupling reactions where the coupling partner contains sensitive functional groups (e.g., esters, unprotected amines) that would be compromised by the higher temperatures or stronger bases often required for 4-bromotoluene. This makes it a valuable intermediate in the synthesis of complex pharmaceutical molecules.

Synthesis of Host Materials for Organic Light-Emitting Diodes (OLEDs)

The synthesis of high-performance host materials for phosphorescent OLEDs often requires the construction of complex aryl structures. 4-Iodotoluene's high coupling efficiency in reactions like Suzuki and Sonogashira allows for the reliable and high-yield synthesis of these multi-aryl systems, which are essential for managing charge transport and achieving high triplet energy levels in the final device.

High-Throughput Synthesis and Chemical Library Development

In discovery chemistry, where reaction reliability across a diverse set of substrates is paramount, 4-iodotoluene is a preferred building block. Its high reactivity ensures more consistent conversion rates in automated and parallel synthesis platforms, minimizing the need for reaction re-optimization for each new analog and accelerating the generation of compound libraries.

XLogP3

3.8

Boiling Point

211.0 °C

Melting Point

36.5 °C

UNII

G75KCN1AM8

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (36.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H303 (10.53%): May be harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (78.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.53%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (42.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

624-31-7

Wikipedia

P-iodotoluene

General Manufacturing Information

Benzene, 1-iodo-4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Mizoroki-heck-type reaction mediated by potassium tert-butoxide

Eiji Shirakawa, Xuejing Zhang, Tamio Hayashi
PMID: 21472936   DOI: 10.1002/anie.201008220

Abstract




Spin-orbit ab initio investigation of photolysis of o-, m-, and p-iodotoluene

Ya-Jun Liu, Yan-Cong Tian, Wei-Hai Fang
PMID: 20078160   DOI: 10.1063/1.3290952

Abstract

The multistate second order multiconfigurational perturbation theory in conjunction with spin-orbit interaction through complete active space state interaction (MS-CASPT2/CASSI-SO) was employed to calculate the potential energy curves for the ground and low-lying excited states of o-, m-, and p-iodotoluene along the assumed photolysis reaction coordinates. The mechanism and channels leading to products I((2)P(3/2)) and I( *)((2)P(3/2)) for o-, m-, and p-iodotoluene photolysis at 266 and 304 nm were elucidated with the computed potential energy curves and the surface crossing points. The effects of methyl substituent and heavy atom on the photodissociation mechanism were discussed by the comparison to related alkyl and aryl halides.


[Information on basics of MAC for m-toluate iodide in the air of work area]

V I Sokolov, A V Kuznetsov, R V Korneeva, E N Gritsun
PMID: 1305551   DOI:

Abstract




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